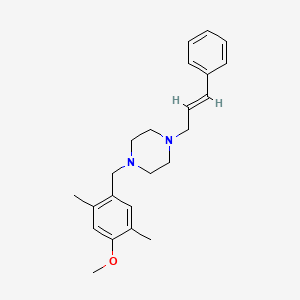![molecular formula C17H24N2O3 B6085723 1-(2-furoyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6085723.png)
1-(2-furoyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-furoyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine is a compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that is commonly referred to as FPOP. FPOP has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
作用機序
The mechanism of action of FPOP is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) in the presence of hydrogen peroxide. These ROS can react with amino acid residues in proteins, resulting in the formation of covalent bonds between FPOP and the protein.
Biochemical and Physiological Effects:
FPOP has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce oxidative damage to proteins, which can lead to changes in protein structure and function. FPOP has also been shown to induce changes in protein-protein interactions, which can have important implications for many biological processes.
実験室実験の利点と制限
One of the main advantages of FPOP is its ability to label proteins in a site-specific manner. This allows researchers to gain insights into the structure and function of specific regions of proteins. However, FPOP also has some limitations. For example, it can be difficult to control the extent of labeling, which can lead to variability in experimental results.
将来の方向性
There are many potential future directions for research involving FPOP. One area of interest is the development of new labeling reagents that can be used in conjunction with FPOP to gain even more detailed insights into protein structure and function. Another area of interest is the development of new techniques for controlling the extent of labeling, which could help to reduce variability in experimental results. Finally, there is also interest in exploring the potential therapeutic applications of FPOP, particularly in the treatment of diseases that involve oxidative damage to proteins.
合成法
The synthesis of FPOP is a complex process that involves several steps. The initial step involves the reaction of 2-furoyl chloride with 3-(1-pyrrolidinyl)propionic acid, which results in the formation of 1-(2-furoyl)-3-(1-pyrrolidinyl)propionic acid. This compound is then reacted with piperidine in the presence of a dehydrating agent to produce FPOP.
科学的研究の応用
FPOP has been used in a variety of scientific research applications. One of the most common uses of FPOP is in the study of protein structure and dynamics. FPOP is a powerful protein labeling reagent that can be used to identify solvent-accessible regions of proteins. This information can be used to gain insights into protein folding, protein-protein interactions, and other important biological processes.
特性
IUPAC Name |
3-[1-(furan-2-carbonyl)piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-16(18-9-1-2-10-18)8-7-14-5-3-11-19(13-14)17(21)15-6-4-12-22-15/h4,6,12,14H,1-3,5,7-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIRSDJZCHPOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2CCCN(C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Furoyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[2-(3-pyridinyl)ethyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B6085643.png)
![1-[(1-butyryl-4-piperidinyl)carbonyl]-2-methylindoline](/img/structure/B6085647.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6085666.png)
![3-({4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6085705.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[(2E)-2-methyl-2-buten-1-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6085708.png)
![1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6085715.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6085716.png)
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one](/img/structure/B6085729.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-hydroxy-4-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B6085735.png)

![3,5-dimethyl-2-phenyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6085749.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(benzylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6085753.png)
![5-methyl-1H-indole-2,3-dione 3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6085760.png)
